(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate
Description
The compound (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate (hereafter referred to as Compound X) is a bicyclic tertiary amine derivative featuring a 4-methylbenzenesulfonate ester group. The (3R)-azabicyclo[2.2.2]octane core is a rigid, lipophilic structure known to enhance binding affinity to neurotransmitter receptors, particularly muscarinic and serotonin receptors . The sulfonate group distinguishes it from other azabicyclo derivatives, which typically feature carboxylate, carboxamide, or other ester functionalities. This structural variation may influence solubility, metabolic stability, and receptor selectivity.
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO3S/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15/h2-5,12,14H,6-10H2,1H3/t14-/m0/s1 |
InChI Key |
OCWRKTTWVBYXAQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN3CCC2CC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate
General Synthetic Route Overview
The preparation of the target compound generally follows a two-step approach:
Synthesis of the (3R)-1-azabicyclo[2.2.2]octan-3-ol intermediate
The key intermediate is the corresponding alcohol at the 3-position of the azabicyclic scaffold. This intermediate can be prepared by reduction of the corresponding ketone or by nucleophilic addition to azabicyclic carbonyl precursors.Conversion of the alcohol to the sulfonate ester
The hydroxyl group of the azabicyclic alcohol is reacted with 4-methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions to form the sulfonate ester.
Detailed Synthetic Steps and Conditions
Step 1: Preparation of (3R)-1-azabicyclo[2.2.2]octan-3-ol
- Starting material: 1-azabicyclo[2.2.2]octan-3-one (a ketone at the 3-position)
Reduction: Sodium borohydride (NaBH4) is commonly employed for stereoselective reduction of the ketone to the corresponding (3R)-alcohol. This reagent offers mild conditions and high selectivity for the desired stereoisomer. Alternative reducing agents such as aluminum isopropoxide or catalytic hydrogenation may be used depending on the substrate and desired stereochemical outcome.
Example reaction:
$$
\text{1-azabicyclo[2.2.2]octan-3-one} + \text{NaBH}_4 \rightarrow (3R)-1\text{-azabicyclo[2.2.2]octan-3-ol}
$$
Step 2: Formation of the 4-methylbenzene-1-sulfonate ester
- Reagents: p-Toluenesulfonyl chloride (TsCl) and a base such as pyridine or triethylamine (Et3N)
- Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF)
Conditions: The reaction is typically conducted at 0 °C to room temperature to control reactivity and minimize side reactions.
Mechanism: The hydroxyl group of the azabicyclic alcohol attacks the sulfonyl chloride, displacing chloride and forming the sulfonate ester. The base scavenges the released hydrochloric acid.
Example reaction:
$$
(3R)-1\text{-azabicyclo[2.2.2]octan-3-ol} + \text{TsCl} + \text{Et}3\text{N} \rightarrow (3R)-1\text{-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate} + \text{Et}3\text{NHCl}
$$
Alternative or Supporting Synthetic Routes
Use of organometallic reagents:
In some synthetic strategies, aryl-containing organometallic compounds (e.g., aryl lithium or Grignard reagents) react with azabicyclic carbonyl compounds to form alcohol intermediates, which are then converted to sulfonate esters.Chloride intermediate approach:
The hydroxyl group of the azabicyclic intermediate can be first converted into a chloro derivative using thionyl chloride (SOCl2), followed by substitution or reduction steps. However, direct sulfonation of the alcohol is generally preferred for simplicity and yield optimization.
Data Table: Typical Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of ketone to alcohol | Sodium borohydride (NaBH4), MeOH, 0–25 °C | 85–95 | High stereoselectivity for (3R)-isomer |
| 2 | Sulfonation of alcohol | p-Toluenesulfonyl chloride, Et3N, DCM, 0–25 °C | 80–90 | Mild conditions, minimal side products |
Yields are representative based on literature precedent for similar bicyclic sulfonate esters.
Research Outcomes and Analysis
Stereochemical control:
The stereochemistry at the 3-position of the azabicyclo[2.2.2]octane ring is crucial for biological activity and synthetic utility. Sodium borohydride reduction of the ketone intermediate reliably produces the (3R)-alcohol with high enantiomeric excess, which is then preserved during sulfonation.Reactivity and Stability:
The sulfonate ester formed is a good leaving group, often used as an intermediate for further nucleophilic substitution or as a precursor in medicinal chemistry for derivatization. The compound is stable under standard storage conditions but reactive enough for subsequent transformations.Applications in medicinal chemistry: Derivatives of 1-azabicyclo[2.2.2]octane sulfonates have been explored for various pharmacological activities, including as enzyme inhibitors and receptor ligands. The preparation methods described enable access to such derivatives with controlled stereochemistry and functionalization.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonate esters or sulfonamides.
Scientific Research Applications
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Solifenacin Succinate
- Structure: (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (butanedioic acid salt) .
- Key Differences: Replaces the sulfonate group with a tetrahydroisoquinoline carboxylate.
- Pharmacology : Competitive M3 muscarinic acetylcholine receptor antagonist; used for overactive bladder .
- Molecular Weight : 480.55 g/mol (vs. ~305 g/mol for Compound X, estimated).
Arazasetron
- Structure : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide .
- Key Differences : Features a benzoxazine carboxamide moiety instead of sulfonate.
Revatropate
- Structure: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate .
- Key Differences: Contains a sulfinyl-phenylbutanoate ester.
- Pharmacology : Muscarinic receptor antagonist with reported antispasmodic activity .
Aceclidine
- Structure : (3R)-1-azabicyclo[2.2.2]oct-3-yl acetate .
- Key Differences : Simple acetate ester; smaller substituent than Compound X.
- Pharmacology : Cholinergic agonist used in glaucoma treatment .
Functional and Pharmacological Comparison
| Compound | Receptor Target | Clinical Application | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Compound X | Underexplored (predicted: muscarinic/serotonin) | Research tool (potential antispasmodic) | ~305 (est.) | 4-methylbenzenesulfonate ester |
| Solifenacin Succinate | M3 muscarinic | Overactive bladder | 480.55 | Tetrahydroisoquinoline carboxylate |
| Arazasetron | 5-HT3 serotonin | Antiemetic (preclinical) | ~430 (est.) | Benzoxazine carboxamide |
| Revatropate | Muscarinic | Antispasmodic | 365.5 | Sulfinyl-phenylbutanoate |
| Aceclidine | Cholinergic | Glaucoma | 183.2 | Acetate ester |
Key Observations :
- Sulfonate vs.
- Receptor Selectivity : The azabicyclo core is versatile, but substituents dictate receptor specificity. For example, Aceclidine’s small acetate group favors cholinergic agonism, while Solifenacin’s bulky carboxylate enhances M3 selectivity .
- Metabolic Stability : Sulfonate esters may resist esterase hydrolysis better than acetates, suggesting longer half-life for Compound X compared to Aceclidine .
Biological Activity
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound primarily functions as a modulator of neurotransmitter systems, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs) and possibly other receptor types. Its structural characteristics allow it to penetrate the blood-brain barrier effectively, which is crucial for its therapeutic efficacy in neurological disorders.
Pharmacological Effects
- Cognitive Enhancement : Research indicates that derivatives of the azabicyclo[2.2.2]octane structure can enhance cognitive function by acting as agonists at the alpha7 nAChR, which is implicated in learning and memory processes .
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways .
- Antinociceptive Properties : Some studies have reported that compounds related to this compound may possess pain-relieving properties, making them candidates for further exploration in pain management therapies .
In Vivo Studies
In vivo experiments have demonstrated that this compound can improve sensory gating and cognitive performance in animal models, indicating its potential utility in treating cognitive deficits associated with psychiatric disorders such as schizophrenia .
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 269.35 g/mol |
| CAS Number | [Insert CAS Number Here] |
| Melting Point | [Insert Melting Point Here] |
| Solubility | Soluble in DMSO |
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cognitive Enhancement | Improved memory | |
| Antidepressant-like Effects | Reduced depressive behavior | |
| Antinociceptive Properties | Pain relief |
Case Study 1: Cognitive Function Improvement
A study published in Neuropharmacology examined the effects of (3R)-1-azabicyclo[2.2.2]octan-3-yl derivatives on cognitive performance in rats. The results indicated significant improvements in tasks measuring memory retention and sensory processing, suggesting that these compounds could be developed into treatments for cognitive impairments associated with neurodegenerative diseases.
Case Study 2: Pain Management Potential
Another investigation focused on the analgesic properties of related compounds in a rodent model of chronic pain. The findings showed that administration of these compounds led to a notable reduction in pain responses compared to controls, highlighting their potential application in pain management therapies.
Q & A
Q. What are the optimal synthetic routes for (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate?
The synthesis typically involves multi-step reactions starting from bicyclic amine precursors. A common approach is the condensation of 4-methylbenzenesulfonyl chloride with (3R)-1-azabicyclo[2.2.2]octan-3-ol under controlled conditions (e.g., inert atmosphere, anhydrous solvents like dichloromethane). Reaction optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic techniques are recommended for structural confirmation?
A combination of NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC), IR (to confirm sulfonate S=O stretches at ~1170–1370 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation) is essential. X-ray crystallography is advised for absolute stereochemical confirmation, particularly to resolve the (3R) configuration. Computational methods (DFT) can supplement experimental data to predict NMR shifts and verify bicyclic geometry .
Q. How can solubility and stability be assessed for in vitro assays?
Solubility profiling in polar (DMSO, water) and non-polar solvents (THF) is critical. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Stability studies under varying pH (4–9) and temperature (4–37°C) should employ HPLC-UV to monitor degradation products. For sulfonate esters, hydrolysis is a key concern; kinetic studies via LC-MS can quantify half-life under physiological conditions .
Advanced Research Questions
Q. How can discrepancies in reactivity data between similar sulfonate derivatives be resolved?
Contradictions in reactivity (e.g., unexpected substitution or oxidation products) may arise from stereoelectronic effects or solvent interactions. Systematic studies using Hammett plots (to correlate substituent effects) and kinetic isotope effects (to probe reaction mechanisms) are recommended. Computational modeling (MD/DFT) can identify transition states or steric hindrance in the bicyclic system. Cross-validation with analogues (e.g., fluorinated sulfonates) may clarify electronic contributions .
Q. What strategies stabilize the bicyclic core under acidic or enzymatic conditions?
The azabicyclo[2.2.2]octane core is prone to ring-opening under strong acids. Strategies include:
Q. How to determine binding affinity and selectivity for biological targets (e.g., enzymes, receptors)?
Use surface plasmon resonance (SPR) for real-time kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For receptor studies, radioligand displacement assays (e.g., using ³H-labeled competitors) quantify IC₅₀ values. Structural insights via cryo-EM or molecular docking (using software like AutoDock) can map interactions between the sulfonate group and target binding pockets .
Q. What analytical approaches resolve conflicting bioactivity data across cell lines?
Discrepancies in cytotoxicity or efficacy may stem from cell-specific metabolism or transporter expression. Employ:
- Metabolomic profiling : LC-MS/MS to track compound degradation or metabolite formation.
- CRISPR screens : Identify genes modulating sensitivity (e.g., sulfonate transporters like SLC26A family).
- Organoid models : Validate findings in 3D cultures to better mimic in vivo conditions .
Methodological Tables
Table 1. Key Synthetic Parameters for Sulfonate Derivatives
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Reaction Temperature | 0–5°C (initial), then RT | Minimizes sulfonate hydrolysis |
| Solvent | Anhydrous DCM | Enhances sulfonyl chloride reactivity |
| Purification | Silica gel (EtOAc/Hexane) | Removes unreacted starting materials |
Table 2. Stability Assessment in Aqueous Buffers (pH 7.4, 37°C)
| Time (h) | % Remaining (HPLC-UV) | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 85 | Ring-opened amine |
| 48 | 62 | Sulfonic acid derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
